2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol
CAS No.: 164061-42-1
Cat. No.: VC17347556
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164061-42-1 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 2-(2-methylimidazol-1-yl)benzene-1,4-diol |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3 |
| Standard InChI Key | XSWNVDUACVHDRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=C(C=CC(=C2)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzene ring substituted at positions 1 and 4 with hydroxyl groups and at position 2 with a 2-methylimidazole moiety. The IUPAC name, 2-(2-methylimidazol-1-yl)benzene-1,4-diol, reflects this arrangement. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| SMILES | CC1=NC=CN1C2=C(C=CC(=C2)O)O |
| InChI Key | XSWNVDUACVHDRW-UHFFFAOYSA-N |
The planar imidazole ring and hydroxyl groups facilitate hydrogen bonding and π-π stacking, critical for binding to biological targets .
Comparative Analysis with Analogues
Table 1 contrasts this compound with structurally related imidazole derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol | 164061-42-1 | 190.20 | Methyl group at imidazole C2 | |
| 1,4-Benzenediol, 2-(1H-imidazol-1-yl)- | 75056-81-4 | 176.17 | No methyl substituent | |
| 1,4-Di(1H-imidazol-1-yl)benzene | 25372-07-0 | 210.24 | Two imidazole groups |
The methyl group in 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol enhances steric bulk and electron-donating effects, potentially improving binding specificity in enzymatic interactions .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions, where 2-methylimidazole reacts with a dihydroxybenzene derivative under basic conditions. Key steps include:
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Protection of Hydroxyl Groups: Temporarily masking reactive -OH groups to prevent side reactions.
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Coupling Reaction: Imidazole substitution at the benzene ring’s C2 position using catalysts like palladium or copper.
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Deprotection: Restoring hydroxyl groups via acid or base hydrolysis.
Analytical Validation
Post-synthesis, structural confirmation employs:
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Nuclear Magnetic Resonance (NMR): NMR reveals proton environments (e.g., imidazole protons at δ 7.2–7.5 ppm, aromatic protons at δ 6.8–7.0 ppm).
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Infrared Spectroscopy (IR): Peaks at 3200–3400 cm (-OH stretch) and 1600 cm (C=N stretch).
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Mass Spectrometry: Molecular ion peak at m/z 190.20 [M] and fragmentation patterns consistent with imidazole cleavage.
Material Science Applications
Coordination Polymers
The compound serves as a ligand in metal-organic frameworks (MOFs). For example, coordination with Zn yields a porous structure with a surface area of 450 m/g, suitable for gas storage .
Catalysis
In cross-coupling reactions, palladium complexes of this compound achieve 92% yield in Suzuki-Miyaura couplings, outperforming traditional triphenylphosphine ligands .
Future Directions
Ongoing research focuses on:
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Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.
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Hybrid Materials: Combining with graphene oxide for enhanced electrocatalytic performance.
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